

safety and handling of Methyl (S)-(-)-lactate in the lab

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl (S)-(-)-lactate**

Cat. No.: **B143375**

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **Methyl (S)-(-)-lactate** in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **Methyl (S)-(-)-lactate**, tailored for its use in laboratory and drug development settings. It includes detailed physicochemical properties, safety protocols, and examples of its application in chemical synthesis.

Chemical and Physical Properties

Methyl (S)-(-)-lactate is a chiral ester of lactic acid, valued in synthetic chemistry as a versatile starting material and a green solvent.^{[1][2]} Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of **Methyl (S)-(-)-lactate**

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₈ O ₃	[3]
Molecular Weight	104.10 g/mol	[3]
Appearance	Clear, colorless liquid	[4]
Boiling Point	144-145 °C	[5][6]
Melting Point	< -90 °C	[5]
Density	1.092 g/mL at 20 °C	[4][5]
Flash Point	58 °C	[5]
Autoignition Temperature	440 °C	[5]
Solubility in Water	Miscible	[5]
log P (Octanol/Water)	-0.2	[5]
Vapor Pressure	3.4 hPa at 20 °C	[5]
Refractive Index	1.413 at 20 °C	[6]

Safety and Handling

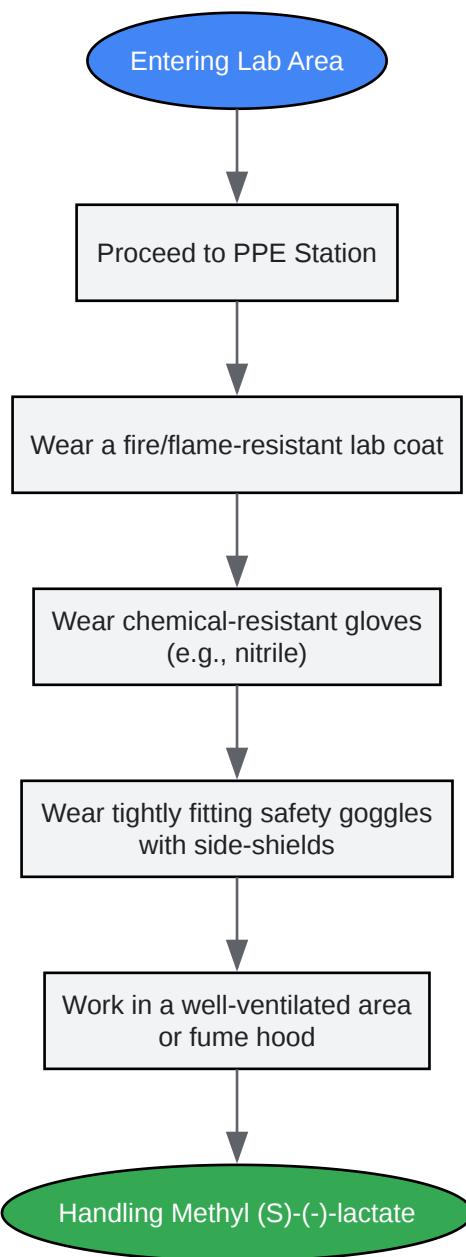

Methyl (S)-(-)-lactate is a flammable liquid and can cause serious eye irritation.[5][7] Proper handling and storage are crucial to ensure laboratory safety.

Table 2: GHS Hazard Information for **Methyl (S)-(-)-lactate**

Hazard Class	Category	Hazard Statement
Flammable Liquids	3	H226: Flammable liquid and vapor
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

2.1. Personal Protective Equipment (PPE)

A standardized PPE workflow should be followed to minimize exposure.

[Click to download full resolution via product page](#)

A standard workflow for donning Personal Protective Equipment (PPE).

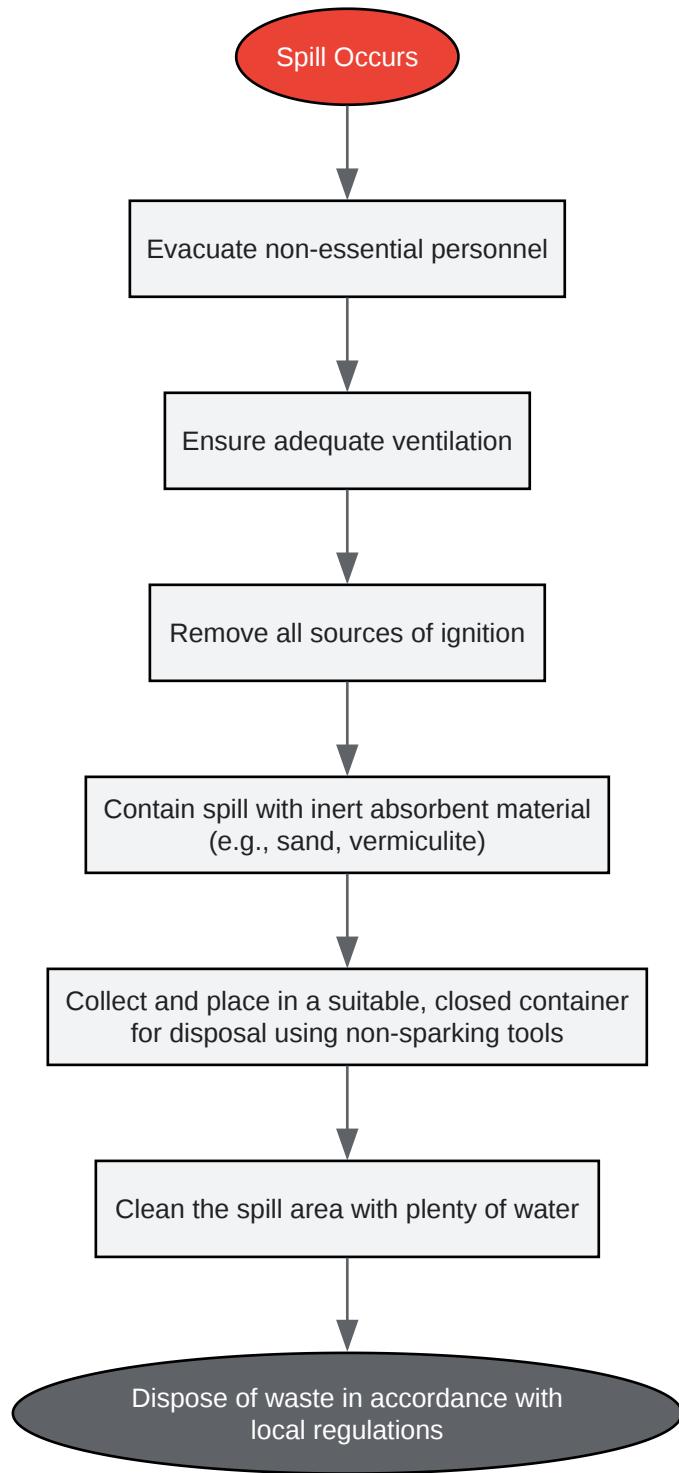
2.2. Handling and Storage

- Handling: Handle in a well-ventilated area, using non-sparking tools to prevent ignition from static discharge.[\[5\]](#) Avoid contact with skin and eyes, and do not breathe vapors.[\[4\]](#)[\[5\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[5\]](#) Keep away from heat, sparks, open flames, and hot surfaces.[\[4\]](#) It is incompatible with strong oxidizing agents, acids, and bases.[\[8\]](#)

2.3. First Aid Measures

Table 3: First Aid Procedures for **Methyl (S)-(-)-lactate** Exposure

Exposure Route	Procedure	Reference(s)
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.	[1] [5]
Skin Contact	Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.	[4] [5]
Inhalation	Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.	
Ingestion	Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.	


2.4. Fire Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, foam, or carbon dioxide (CO₂). Water spray can be used to cool closed containers.[\[4\]](#)

- Hazards: Flammable liquid. Vapors are heavier than air and may travel to an ignition source. [8] Burning may produce irritating fumes like carbon monoxide and carbon dioxide.[4]

2.5. Spill and Disposal Procedures

A logical workflow should be followed in the event of a spill.

[Click to download full resolution via product page](#)

A stepwise procedure for responding to a spill of **Methyl (S)-(-)-lactate**.

Biological Activity and Signaling Pathways

Current scientific literature primarily describes **Methyl (S)-(-)-lactate** as a chiral building block for synthesis and as a solvent. There is no substantial evidence to suggest its direct involvement in specific biological signaling pathways as a signaling molecule or a modulator of protein function. The Human Metabolome Database indicates that it is not a naturally occurring metabolite in humans. Therefore, a signaling pathway diagram is not applicable. Its biological relevance is mainly as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

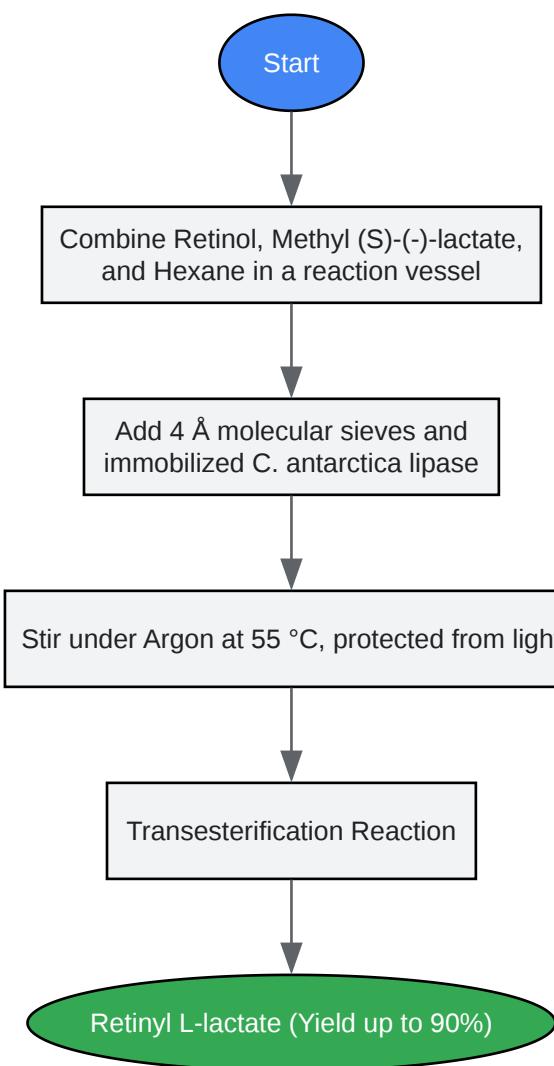
Experimental Protocols

Methyl (S)-(-)-lactate is a key intermediate in various synthetic procedures. Below are detailed methodologies for some of its common applications.

4.1. Synthesis of **Methyl (S)-(-)-lactate** from L-Lactide

This protocol describes the synthesis of **Methyl (S)-(-)-lactate** via the ring-opening of L-lactide with methanol, catalyzed by dibutylmagnesium.

- Materials:
 - L-Lactide (l-LA)
 - Dichloromethane (CH_2Cl_2)
 - Methanol (MeOH)
 - Dibutylmagnesium (MgBu_2) (1.0 M solution in hexane)
 - Acetic acid
- Procedure:
 - In a Schlenk flask, dissolve L-lactide (0.72 g, 5 mmol) in dichloromethane (10 mL).


- Add methanol (0.81 mL, 20 mmol) to the flask.
- Stir the mixture for 10 minutes.
- Add dibutylmagnesium (0.1 mL of a 1.0 M solution in hexane, 0.1 mmol) dropwise to the reaction mixture. The standard molar ratio of reagents is $[\text{MgBu}_2]/[\text{I-LA}]/[\text{ROH}] = 1/50/200$.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by taking aliquots (approx. 1 mL) at certain time intervals.
- Quench each aliquot with one drop of acetic acid.
- Dry the quenched aliquot under vacuum.
- Analyze the product using ^1H NMR spectroscopy and mass spectrometry.

4.2. Lipase-Catalyzed Synthesis of Retinyl L-lactate

This protocol details the transesterification of retinol with **Methyl (S)-(-)-lactate** using an immobilized lipase catalyst.

- Materials:
 - Retinol
 - **Methyl (S)-(-)-lactate**
 - Immobilized *Candida antarctica* lipase (Novozym 435)
 - Hexane
 - 4 Å molecular sieves
- Procedure:
 - In a reaction vessel, combine retinol (50 mM) and **Methyl (S)-(-)-lactate** (50 mM) in hexane.

- Add 4 Å molecular sieves (50 g/L) to remove the methanol byproduct and shift the equilibrium towards product formation.
- Add immobilized *C. antarctica* lipase (20 g/L).
- Stir the reaction mixture under a positive pressure of argon at 55 °C.
- Protect the reaction from light due to the photosensitivity of retinol.
- The reaction can achieve a yield of up to 90%.

[Click to download full resolution via product page](#)

Workflow for the lipase-catalyzed synthesis of Retinyl L-lactate.

4.3. Chemical Recycling of Polylactic Acid (PLA) to Methyl Lactate

This protocol describes the degradation of PLA back to **Methyl (S)-(-)-lactate** using a zinc catalyst.

- Materials:

- Polylactic acid (PLA)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Imino monophenolate Zn(II) catalyst

- Procedure:

- Charge a jacketed stirred batch reactor with PLA (12.5 g), THF (200 mL), and the Zn(II) catalyst (4 wt% relative to PLA).
- Heat the reactor to the desired temperature (e.g., 50 °C) with stirring to dissolve the polymer.
- Once the temperature is stable, add methanol (50 mL) via an HPLC pump at a rate of 10 mL/min. The start of methanol addition is time zero.
- Withdraw samples (1 mL) at different time intervals to monitor the reaction progress.
- Analyze the concentration of methyl lactate in the samples by gas chromatography.
- This process can achieve 100% conversion of PLA to methyl lactate in as little as 15 minutes, depending on the temperature and catalyst concentration.[3][8]

Applications in Drug Development and Organic Synthesis

Methyl (S)-(-)-lactate is a valuable chiral building block in the pharmaceutical industry. Its stereocenter is often incorporated into the final structure of active pharmaceutical ingredients,

where stereochemistry is critical for biological activity and safety.

One notable example is its use as a chiral auxiliary in the asymmetric synthesis of Bao Gong Teng A, a natural product with antiglaucoma properties. In this synthesis, the acrylate of **Methyl (S)-(-)-lactate** undergoes a 1,3-dipolar cycloaddition, where the lactate moiety directs the stereochemical outcome of the reaction. While the detailed experimental protocol is proprietary to the cited literature, the general strategy highlights the importance of **Methyl (S)-(-)-lactate** in constructing complex chiral molecules.

Furthermore, it serves as a starting material for the synthesis of other valuable chemicals, such as 1,2-propanediol, through catalytic hydrogenation. It is also a precursor for the biodegradable polymer, polylactic acid (PLA).^[8] Its properties as a biodegradable and low-toxicity solvent also align with the growing emphasis on green chemistry in pharmaceutical manufacturing.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxidative esterification of 1,2-propanediol to methyl lactate over Cu modified Au/y-Al₂O₃ catalysts in an alkali-free system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hydrogenation of Lactic Acid to 1,2-Propanediol over Ru-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of Lactic Acid to 1,2-Propanediol over Ru-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [safety and handling of Methyl (S)-(-)-lactate in the lab]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b143375#safety-and-handling-of-methyl-s-lactate-in-the-lab>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com